molecular formula C9H15N3 B12915190 2,6-Diethyl-5-methylpyrimidin-4-amine CAS No. 2635-56-5

2,6-Diethyl-5-methylpyrimidin-4-amine

Cat. No.: B12915190
CAS No.: 2635-56-5
M. Wt: 165.24 g/mol
InChI Key: RTYZKRMNFGEBAR-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine scaffold is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is of immense importance in chemistry and biology, most notably as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids, DNA and RNA. e-bookshelf.de The presence of this motif in the very blueprint of life has made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. e-bookshelf.de

The versatility of the pyrimidine ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. e-bookshelf.de This adaptability has led to the development of a wide array of synthetic pyrimidine derivatives with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. e-bookshelf.de Consequently, the pyrimidine nucleus continues to be a focal point of intense research, with scientists constantly exploring new synthetic methodologies and biological applications for its derivatives.

Overview of Substituted Pyrimidine Derivatives in Academic Literature

The academic literature is replete with studies on substituted pyrimidine derivatives, reflecting their broad impact across various scientific disciplines. Research in this area can be broadly categorized into the development of novel synthetic routes and the investigation of their biological activities. Synthetic strategies often involve the condensation of 1,3-dicarbonyl compounds with N-C-N fragments like guanidines or ureas, a classic approach that has been refined over many decades. semanticscholar.org Modern methods also include metal-catalyzed cross-coupling reactions and multi-component reactions, which offer more efficient and diverse pathways to complex pyrimidine structures.

From a biological standpoint, substituted pyrimidines are known to interact with a wide range of enzymes and receptors within the cell. e-bookshelf.de This has led to their investigation as inhibitors of kinases, proteases, and other key players in cellular signaling pathways. The structure-activity relationship (SAR) of these derivatives is a common theme in the literature, where researchers systematically modify the substituents on the pyrimidine ring to optimize potency and selectivity for a particular biological target.

Contextualizing 2,6-Diethyl-5-methylpyrimidin-4-amine within Pyrimidine Amine Research

This compound is a specific example of a substituted pyrimidine amine. Its structure features ethyl groups at positions 2 and 6, a methyl group at position 5, and an amine group at position 4. This particular substitution pattern places it within the broad family of alkylated aminopyrimidines. While the pyrimidine core is common, the specific arrangement and nature of the substituents are what define the unique chemical personality of the molecule.

Historically, the synthesis of this compound, then referred to as "Kyanäthin," dates back to 1848 by Frankland and Kolbe, who produced it by heating propionitrile (B127096) with potassium metal. semanticscholar.orgillinois.edu This reaction is now understood as a base-induced trimerization of the nitrile. Despite its long history, this compound has not been extensively studied in the context of medicinal chemistry or materials science compared to other pyrimidine derivatives. However, its formation as a trimerization product of a simple nitrile has led to its characterization in at least one modern study focused on the electrochemical behavior of nitrile-based systems. acs.org This places the compound at an interesting intersection of historical organic synthesis and contemporary materials research, even if its own applications remain largely unexplored in the public domain.

A 2016 study on dinitrile–mononitrile-based electrolyte systems for lithium-ion batteries identified this compound as a product of the reaction of butyronitrile (B89842) with lithium metal. The researchers characterized the compound using nuclear magnetic resonance and provided its crystallographic information. acs.org This finding, while incidental to the main focus of the battery research, provides the most detailed modern scientific data available for this specific pyrimidine derivative.

Below are the key identification and structural details for this compound.

PropertyValue
IUPAC Name This compound
CAS Number 2635-56-5
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Canonical SMILES CCC1=C(C(=NC(=N1)CC)N)C

The following table presents detailed crystallographic data for this compound, as derived from its Crystallographic Information File (CIF). acs.org

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 10.136(3)
b (Å) 10.375(3)
c (Å) 10.233(3)
α (°) 90
β (°) 108.431(5)
γ (°) 90
Volume (ų) 1021.2(5)
Z 4
Density (calculated) (g/cm³) 1.074

Spectroscopic data provides the structural fingerprint of a molecule. The following 1H and 13C Nuclear Magnetic Resonance (NMR) data were reported for this compound. acs.org

1H NMR (500 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
4.49 br s 2H -NH₂
2.67 q 4H -CH₂-CH₃
2.05 s 3H -CH₃

13C NMR (125 MHz, CDCl₃)

Chemical Shift (ppm) Assignment
164.7 C4
164.0 C2, C6
107.8 C5
29.3 -CH₂-CH₃
13.9 -CH₃

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2635-56-5

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2,6-diethyl-5-methylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3/c1-4-7-6(3)9(10)12-8(5-2)11-7/h4-5H2,1-3H3,(H2,10,11,12)

InChI Key

RTYZKRMNFGEBAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)CC)N)C

Origin of Product

United States

Reaction Mechanisms Pertaining to 2,6 Diethyl 5 Methylpyrimidin 4 Amine Formation and Reactivity

Detailed Mechanistic Pathways of Cycloaddition and Condensation Reactions in Pyrimidine (B1678525) Synthesis

The most prevalent and versatile method for constructing the pyrimidine ring is the principal synthesis, which involves the reaction of a β-dicarbonyl compound with a molecule containing an N-C-N fragment, such as an amidine, urea, or guanidine (B92328). wikipedia.org This approach is a classic example of a condensation reaction leading to a heterocyclic system.

For the specific synthesis of 2,6-Diethyl-5-methylpyrimidin-4-amine, the logical precursors are 3-methyl-2,4-heptanedione (as the three-carbon β-dicarbonyl fragment) and guanidine. Guanidine serves as the N-C-N component, providing the nitrogen atoms at positions 1 and 3, as well as the exocyclic amino group at the C4 position.

The reaction mechanism initiates with the nucleophilic attack of a nitrogen atom from the guanidine on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by a dehydration step to form a key intermediate. A subsequent intramolecular cyclization occurs when the second nitrogen atom of the guanidine attacks the remaining carbonyl group. The final step in the ring formation is another dehydration event, which leads to a dihydropyrimidine (B8664642) intermediate. This entire sequence is a type of cyclocondensation. nih.gov

Other synthetic strategies for pyrimidine derivatives include multicomponent reactions, such as the Biginelli reaction, which also rely on cyclocondensation principles. wikipedia.orgnih.gov Furthermore, various cycloaddition reactions, like [4+2] and [3+3] cycloadditions, have been developed to access substituted pyrimidines, offering alternative routes with different substitution patterns. mdpi.comacs.org For instance, a [4+2] cycloaddition might involve a 1,3-diazabutadiene reacting with an alkyne. mdpi.com

Role of Transient Intermediates in Pyrimidine Ring Assembly (e.g., bis-imines, β-enaminones)

The assembly of the pyrimidine ring from its acyclic precursors proceeds through distinct transient intermediates. Among the most crucial are β-enaminones and imines.

In the principal synthesis described above, the initial condensation between the β-dicarbonyl compound (3-methyl-2,4-heptanedione) and the N-C-N reagent (guanidine) forms a β-enaminone (or more accurately, a guanidinyl-substituted enamine) intermediate. researchgate.netacgpubs.org These enaminones are conjugated systems containing both an enamine and a ketone, which makes them versatile intermediates. researchgate.netacgpubs.org The formation of this intermediate is critical as it correctly positions the nucleophilic nitrogen for the subsequent intramolecular cyclization that closes the ring. The electrophilicity of the remaining carbonyl group and the nucleophilicity of the terminal nitrogen are key to this ring-closing step. nih.gov

Alternatively, one could envision a pathway involving a bis-imine intermediate. A bis-imine would be formed if both carbonyl groups of the β-dicarbonyl compound reacted with an amine source before ring closure. wikipedia.orgrsc.org While plausible, the stepwise mechanism proceeding through the more stable, conjugated β-enaminone intermediate is generally considered the more likely pathway for this type of pyrimidine synthesis. The stability and reactivity of these intermediates are central to the efficiency and outcome of the cyclization process. researchgate.net

Oxidative Dehydrogenation and Aromatization Mechanisms in Heterocyclic Annulation

The initial cyclocondensation reaction in pyrimidine synthesis often yields a non-aromatic dihydropyrimidine or tetrahydropyrimidine (B8763341) ring. wikipedia.orgacs.org To achieve the stable, aromatic pyrimidine core of this compound, an oxidative dehydrogenation step is necessary to introduce the double bonds and achieve aromatization.

The dehydrogenation of dihydropyrimidines can be challenging compared to the analogous aromatization of dihydropyridines. acs.org A variety of methods have been developed to facilitate this transformation. These include:

Metal-Catalyzed Oxidation : A common and practical method involves using catalytic amounts of a copper salt (e.g., CuCl₂) with an oxidant like tert-butylhydroperoxide (TBHP). acs.orgnih.govelsevierpure.com The proposed mechanism involves the coordination of the copper catalyst to a nitrogen atom of the dihydropyrimidine, followed by an oxidative process that eliminates two hydrogen atoms. acs.org

Aerobic Oxidation : Environmentally benign methods using molecular oxygen as the ultimate oxidant have been developed. These often employ catalysts such as a combination of N-hydroxyphthalimide (NHPI) and Co(OAc)₂. researchgate.net

Stoichiometric Oxidants : Classical methods use strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), potassium permanganate, or nitric acid, though these can suffer from harsh conditions and stoichiometric waste. acs.org

Activated Carbon/O₂ System : An efficient and environmentally friendly approach uses activated carbon in the presence of molecular oxygen to promote the aromatization of various dihydroheterocycles, including dihydropyrimidines. nih.gov

The selection of the oxidant is crucial and depends on the functional groups present in the molecule to avoid unwanted side reactions.

Table 1: Selected Methods for Oxidative Dehydrogenation of Dihydropyrimidines

Reagent/Catalyst SystemOxidantTypical ConditionsReference
Cu Salt (e.g., CuCl₂) / K₂CO₃tert-Butylhydroperoxide (TBHP)Mild, catalytic acs.org, nih.gov
N-hydroxyphthalimide (NHPI) / Co(OAc)₂Molecular Oxygen (air)Mild, aerobic researchgate.net
2,3-Dichloro-5,6-dicyano-1,4-benzoquinoneDDQ (stoichiometric)Varies acs.org
Palladium on Carbon (Pd/C)- (often with a hydrogen acceptor)Heating acs.org
Activated CarbonMolecular OxygenAcetic acid, O₂ atmosphere nih.gov

Nucleophilic Reactivity Profiles of Substituted Pyrimidine Cores

The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic feature significantly reduces the ring's basicity compared to pyridine (B92270) and makes it highly susceptible to nucleophilic attack, while rendering it resistant to electrophilic substitution. wikipedia.orgbhu.ac.in

Nucleophilic aromatic substitution (SNAr) is facilitated at the C2, C4, and C6 positions, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the ring nitrogens. bhu.ac.in In general, for pyrimidines bearing a leaving group, the order of reactivity towards nucleophiles is C4 > C6 > C2. stackexchange.com The higher reactivity at the 4-position can be explained by frontier molecular orbital theory, which indicates a larger LUMO coefficient at C4 compared to C2, and by the stability of the resonant structures of the anionic intermediate. stackexchange.com

In this compound, the ring is substituted with electron-donating groups (two ethyl, one methyl, and one amino group). These groups increase the electron density of the ring, which slightly deactivates it towards nucleophilic attack compared to an unsubstituted pyrimidine. However, the fundamental reactivity profile remains. While the amino group at C4 is a poor leaving group, a precursor molecule like 4-chloro-2,6-diethyl-5-methylpyrimidine would be highly reactive at the C4 position, readily undergoing substitution by various nucleophiles (e.g., alkoxides, amines, thiolates). jocpr.comrsc.org The ethyl groups at C2 and C6 are not leaving groups and would not participate in SNAr reactions.

N-Dealkylation Mechanisms and Selectivity in Pyrimidine Amines

N-dealkylation is the removal of an alkyl group from an amine, a crucial transformation in both synthetic chemistry and drug metabolism. nih.govnih.gov While the title compound is a primary amine, this section considers the dealkylation of its potential N-alkylated derivatives, such as N,N-dialkyl-2,6-diethyl-5-methylpyrimidin-4-amines.

The cleavage of the C-N bond in amines is challenging due to its high dissociation energy. nih.gov Several methods have been developed to achieve this transformation:

Chemical Methods : The classical von Braun reaction uses cyanogen (B1215507) bromide (BrCN) to dealkylate tertiary amines. Another common approach involves reaction with acyl chlorides or, more frequently, chloroformates like ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). The latter forms a carbamate (B1207046) intermediate which is then easily cleaved to yield the secondary amine. researchgate.net

Catalytic Methods : Transition-metal catalysis offers milder alternatives. Catalysts based on palladium, iron, or ruthenium have been employed for N-dealkylation. researchgate.netacs.org

Photoredox Catalysis : Recently, photoredox catalysis has emerged as a mild and highly functional group-tolerant method for the N-dealkylation of tertiary amines, using light to generate radical intermediates. acs.org

The general mechanism for many oxidative N-dealkylation reactions proceeds through the formation of an iminium ion intermediate. This involves the oxidation of the C-H bond on the carbon atom alpha to the nitrogen. This electrophilic iminium ion is then hydrolyzed by water to give the dealkylated (secondary) amine and a carbonyl compound (an aldehyde or ketone). acs.org

Selectivity can be an issue, especially with different alkyl groups attached to the nitrogen. Generally, smaller alkyl groups like methyl are removed more readily than larger ones. The choice of reagent and reaction conditions is critical for achieving selective dealkylation. nih.govresearchgate.net

Table 2: Common Reagents for N-Dealkylation of Tertiary Amines

ReagentMethod TypeKey IntermediateReference
Cyanogen Bromide (BrCN)Chemical (von Braun)Cyanamide researchgate.net
α-Chloroethyl chloroformate (ACE-Cl)ChemicalCarbamate researchgate.net
Pd, Ru, or Fe complexesCatalyticIminium ion researchgate.net, acs.org
Photoredox Catalyst (e.g., Ir or Ru polypyridyl) + LightPhotochemicalRadical cation / Iminium ion acs.org

Advanced Spectroscopic Characterization of 2,6 Diethyl 5 Methylpyrimidin 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule. However, no specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2,6-Diethyl-5-methylpyrimidin-4-amine, could be located in the searched scientific databases and literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR analysis requires specific data on the chemical shifts and splitting patterns of the protons within the molecule. This information, which would allow for the assignment of protons to the ethyl, methyl, and amine groups, is currently unavailable.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR analysis depends on the availability of chemical shift data for each of the nine carbon atoms in the molecule. This would enable the identification of the different carbon environments within the pyrimidine (B1678525) ring and the attached alkyl groups. Such data could not be retrieved.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insights into the functional groups and molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum for this compound, which would detail the characteristic absorption bands for its functional groups (e.g., N-H stretches of the amine, C-H stretches of the alkyl groups, and C=N and C=C stretches of the pyrimidine ring), was found.

Raman Spectroscopy

Likewise, no Raman spectroscopic data, which would complement the FT-IR information and provide details on the polarizability of the molecular bonds, is publicly available for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the nominal molecular weight is known, specific experimental high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm its elemental composition, could not be located. The theoretical exact mass can be calculated from its molecular formula, C₉H₁₅N₃.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

A thorough SC-XRD analysis of this compound would provide critical data, including its crystal system, space group, and unit cell dimensions. Furthermore, it would reveal the exact bond lengths and angles of the pyrimidine ring and its substituents, as well as intermolecular interactions such as hydrogen bonding that dictate the crystal packing.

While specific crystallographic data for this compound is not currently published, the following table presents representative data for a related compound, 2,4,6-triaminopyrimidine (B127396), to illustrate the type of information obtained from an SC-XRD study. researchgate.netiucr.org

Illustrative Single Crystal X-ray Diffraction Data for a Related Pyrimidine Derivative

ParameterValue (for 2,4,6-triaminopyrimidine)
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.348(3)
b (Å) 9.551(2)
c (Å) 12.464(9)
β (°) 112.27(4)
Volume (ų) 1140.0
Z 8

This data is for 2,4,6-triaminopyrimidine and is presented for illustrative purposes only. iucr.org

The structural insights gained from SC-XRD are crucial for understanding the steric and electronic properties of the molecule, which in turn influence its reactivity and interactions with other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

A UV-Vis spectrum of this compound would reveal the wavelengths of maximum absorption (λmax), which correspond to the energy differences between the ground and excited electronic states. The intensity of the absorption, quantified by the molar absorptivity (ε), provides information about the probability of a particular electronic transition. The observed transitions in pyrimidine derivatives are typically π → π* and n → π* transitions associated with the aromatic ring and the nitrogen heteroatoms.

In the absence of specific UV-Vis data for this compound, the table below provides representative data for pyrimidine in different solvents to illustrate the kind of information that would be obtained. The solvent can influence the λmax values due to interactions with the ground and excited states of the molecule. rsc.org

Illustrative UV-Vis Absorption Data for Pyrimidine in Various Solvents

Solventλmax (nm) for n → π* transitionλmax (nm) for π → π* transition
Vapor 297243
Cyclohexane 291241
Ethanol (B145695) 290241
Water 288240

This data is for the parent compound pyrimidine and is presented for illustrative purposes only. rsc.org

Analysis of the UV-Vis spectrum provides fundamental knowledge about the electronic properties of the molecule, which is essential for applications in areas such as photochemistry and materials science.

Computational Chemistry and Theoretical Studies of 2,6 Diethyl 5 Methylpyrimidin 4 Amine

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are fundamental to modern chemistry, offering a theoretical pathway to predict and understand the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system to determine its electronic structure and other properties. For molecules like 2,6-diethyl-5-methylpyrimidin-4-amine, QCC can elucidate its three-dimensional structure, stability, and electronic characteristics without the need for empirical synthesis and analysis.

Density Functional Theory (DFT) for Molecular Optimization

Density Functional Theory (DFT) stands as one of the most prevalent and effective methods in computational chemistry for studying medium to large-sized organic molecules. researchgate.net Unlike more traditional ab initio methods that calculate the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity, to determine the energy and properties of a molecule. This approach offers a favorable balance between computational cost and accuracy.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like this compound, which has rotatable bonds in its diethyl and methyl substituents, this involves a process of conformational analysis. Researchers would systematically rotate these groups to map out the potential energy surface and identify the lowest energy conformers.

Following conformational analysis, a full geometry optimization is performed. Starting from an initial guess structure, the calculation iteratively adjusts the positions of the atoms to minimize the total energy of the molecule. This process continues until the forces on each atom are close to zero, resulting in a stationary point on the potential energy surface, which represents the optimized geometry of the molecule. Studies on related molecules like 2-amino-4,6-dimethylpyrimidine (B23340) have successfully used DFT to achieve optimized geometrical parameters that show good agreement with experimental data. nih.gov

The accuracy of DFT calculations is contingent on two key choices: the exchange-correlation functional and the basis set.

Exchange-Correlation Functional: This is the core of DFT, approximating the complex quantum mechanical effects of electron exchange and correlation. A wide variety of functionals exist, with hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) being particularly popular for organic molecules due to their proven accuracy. nih.govnih.govderpharmachemica.com The B3LYP functional combines parts of the exact exchange from Hartree-Fock theory with other exchange and correlation functionals from DFT. nih.gov

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons in space with higher accuracy, but at a greater computational cost. Pople-style basis sets, such as 6-31G or the more flexible 6-311++G(d,p), are commonly employed. nih.govnih.govderpharmachemica.comnih.gov The additions of "+" and "(d,p)" denote the inclusion of diffuse functions (to better describe loosely held electrons) and polarization functions (to allow for non-spherical electron distribution), respectively, which are crucial for accurately modeling systems with heteroatoms and lone pairs, such as the nitrogen atoms in the pyrimidine (B1678525) ring.

The selection of the functional and basis set is a critical step, and computational studies often benchmark different combinations to find the most reliable level of theory for the system of interest. For instance, investigations into 2-amino-4,6-dimethylpyrimidine utilized both 6-31+G and 6-311++G basis sets with the B3LYP method to ensure robust results. nih.gov

Electronic Structure Investigations

Once the molecule's geometry is optimized, DFT can be used to probe its electronic properties, providing insights into its reactivity and behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO: This is the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO indicates a better electron donor. irjweb.com

LUMO: This is the innermost orbital that is empty of electrons. Its energy level (ELUMO) is related to the molecule's ability to accept electrons; a lower ELUMO signifies a better electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally associated with higher chemical reactivity. nih.gov Theoretical studies on various aminopyrimidine derivatives have shown that charge transfer occurs within the molecule, which is evidenced by the nature of the HOMO and LUMO distributions. nih.govnih.gov For many pyrimidine derivatives, the HOMO is often located on the aminopyrimidine moiety, while the LUMO is distributed across the pyrimidine ring, indicating that an electronic transition would involve an intramolecular charge transfer.

Below is a representative data table illustrating typical HOMO, LUMO, and energy gap values for aminopyrimidine-like structures, as would be calculated using DFT.

ParameterDescriptionIllustrative Energy Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.3
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2
ΔE (Gap)ELUMO - EHOMO5.1

Note: These are illustrative values based on typical findings for similar molecules; they are not the specific calculated values for this compound.

Understanding how electrons are distributed within a molecule is key to predicting its reactive sites. DFT calculations can provide detailed information on the charge distribution through various population analysis schemes. This analysis assigns partial charges to each atom, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

For an aminopyrimidine, it is expected that the nitrogen atoms of the pyrimidine ring and the exocyclic amino group would carry negative partial charges, making them potential sites for electrophilic attack. Conversely, adjacent carbon atoms would likely carry positive charges. Theoretical studies on aminopyrimidines confirm that the ring nitrogen atoms are typically the most basic sites. rsc.org

Bond order calculations provide insight into the nature of the chemical bonds (e.g., single, double, or triple). This can reveal details about conjugation and electron delocalization within the pyrimidine ring system. In aromatic systems like pyrimidines, the bond orders are expected to be intermediate between single and double bonds, reflecting the delocalized π-electron system.

A sample data table of calculated atomic charges for a representative aminopyrimidine structure is shown below.

Atom (Illustrative)Calculated Atomic Charge (e)
N (ring, position 1)-0.75
C (position 2)+0.60
N (ring, position 3)-0.78
C (position 4)+0.45
N (amino group)-0.90
C (position 5)-0.20
C (position 6)+0.42

Note: This table presents hypothetical but representative charge values for illustrative purposes, based on general principles and findings for related aminopyrimidine structures. rsc.org

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer profound insights into the stability and reactivity of a molecule. semanticscholar.orgresearchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscirp.org A low HOMO-LUMO energy gap (ΔE) generally signifies lower kinetic stability and higher chemical reactivity. semanticscholar.org

Key descriptors include:

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Molecules with a low chemical hardness are considered "soft" and more reactive. semanticscholar.org

Chemical Softness (σ): The reciprocal of hardness, it quantifies the ease of electron cloud polarization. semanticscholar.org

Electronegativity (χ): Measures the power of a molecule to attract electrons. semanticscholar.org

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. A higher electrophilicity index indicates a greater capacity to act as an electrophile. semanticscholar.orgmdpi.com

Studies on various pyrimidine derivatives have shown that substitutions on the pyrimidine ring significantly influence these parameters. For example, DFT calculations on potential analgesic pyrimidine derivatives revealed low chemical hardness values (1.81 eV to 1.94 eV) and high electrophilicity indexes (3.20 eV to 3.88 eV), suggesting they are less stable and more reactive compared to a reference compound like ibuprofen. semanticscholar.org Similarly, analysis of dihydrothiouracil-based indenopyridopyrimidines showed that the HOMO-LUMO energy gap is a crucial index for determining chemical reactivity. mdpi.com

For this compound, one would anticipate that the electron-donating nature of the amine and alkyl groups would influence its HOMO-LUMO energies and, consequently, its reactivity profile. A hypothetical DFT analysis would provide precise values, but based on analogous structures, it is expected to be a reactive molecule.

Table 1: Illustrative Global Chemical Reactivity Descriptors for Pyrimidine Derivatives This table presents example data from a study on potential analgesic pyrimidine derivatives to illustrate typical values. semanticscholar.org

ParameterDerivative 1Derivative 2Derivative 3Ibuprofen (Reference)
EHOMO (eV)-5.46-5.57-5.48-7.53
ELUMO (eV)-1.59-1.94-1.85-1.50
Energy Gap (ΔE) (eV)3.883.633.636.03
Hardness (η) (eV)1.941.811.813.02
Softness (σ) (eV⁻¹)0.510.550.550.33
Electronegativity (χ) (eV)3.533.753.664.51
Electrophilicity (ω) (eV)3.203.883.712.64

Prediction of Spectroscopic Properties (e.g., Time-Dependent DFT for UV-Vis Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.irmdpi.com This computational technique calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorbance (λmax), and the oscillator strengths (O.S.), which relate to the intensity of the absorption bands. mdpi.comrsc.org The method is widely applied to various organic compounds, and its accuracy has been validated by comparing theoretical predictions with experimental data, often showing good agreement. mdpi.com

The process involves first optimizing the molecule's ground-state geometry using DFT, followed by TD-DFT calculations to determine the electronic transitions from occupied to unoccupied orbitals. mdpi.comrsc.org Studies on compounds like pyridinyl and pyrimidinyl phosphonates have successfully used TD-DFT with functionals such as CAM-B3LYP to obtain theoretical absorption spectra that align well with observed spectra in different solvents. ijcce.ac.ir The choice of functional and basis set, such as B3LYP/6-311+g(d,p), and the inclusion of a solvent model are critical for achieving accurate predictions. mdpi.com

For this compound, a TD-DFT calculation would predict its UV-Vis spectrum, identifying the primary π → π* and n → π* transitions characteristic of aromatic heterocyclic systems. The results would likely show absorption maxima in the UV region, with the exact wavelengths influenced by the electronic effects of the diethyl, methyl, and amine substituents on the pyrimidine ring. researchgate.net

Table 2: Example of TD-DFT Predicted Absorption Data for a Pyrimidine Derivative This table shows hypothetical data to illustrate the output of a TD-DFT calculation.

TransitionWavelength (λmax, nm)Excitation Energy (eV)Oscillator Strength (f)Major Orbital Contribution
S0 → S13104.000.152HOMO -> LUMO
S0 → S22754.510.089HOMO-1 -> LUMO
S0 → S32405.170.235HOMO -> LUMO+1

Molecular Modeling and Simulation

Molecular modeling and simulation are indispensable tools for investigating the behavior of molecules at an atomic level, providing insights that are often difficult to obtain through experimental means alone. nih.govnih.gov

Molecular Docking Studies of Pyrimidine Derivatives with Target Receptors

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netmdpi.com This technique is crucial in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. researchgate.netbiotech-asia.org The process involves predicting the binding mode, affinity (often expressed as a docking score), and interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor's active site. unair.ac.idacs.org

The pyrimidine scaffold is a common feature in molecules designed to target various receptors. Numerous studies have employed molecular docking to evaluate pyrimidine derivatives as potential inhibitors of enzymes like kinases (e.g., EGFR, CDK2), cyclooxygenase (COX-2), and dihydrofolate reductase (DHFR). tandfonline.comnih.govnih.govunair.ac.id For instance, docking studies on novel pyrimidine derivatives against the COX-2 enzyme helped to elucidate their inhibitory potential. nih.gov In another study, 2-aminopyrimidine (B69317) derivatives were docked into the active sites of IGF1R and EGFR, two kinases implicated in cancer, revealing strong binding affinities for some of the synthesized compounds. tandfonline.comresearchgate.net

For this compound, docking simulations could be performed against a variety of relevant protein targets to predict its potential biological activity. The results would highlight the key interactions driving its binding, such as hydrogen bonds formed by the 4-amino group and the ring nitrogens.

Table 3: Illustrative Molecular Docking Results for Pyrimidine Derivatives Against a Target Protein (e.g., DHFR) Data is based on findings for pyrimidine derivatives to demonstrate typical docking scores. unair.ac.id

CompoundDocking Score (kcal/mol)Inhibition Constant (Ki, µM)Key Interacting Residues
Pyrimidine Derivative 1-6.3920.78Asp27, Phe31, Ile94
Pyrimidine Derivative 2-6.0834.88Asp27, Ser59
Pyrimidine Derivative 3-6.6014.53Asp27, Phe31, Pro61
Trimethoprim (Standard)-1.4488670Phe31, Ile94

Molecular Dynamics (MD) Simulations for Structural Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time, allowing for the study of conformational changes, structural stability, and the detailed mechanics of ligand-receptor interactions. nih.govrjeid.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the flexibility of the molecule and the stability of its complexes with proteins. nih.govrjeid.com

MD simulations have been effectively used to study pyrimidine-containing systems. For instance, simulations of novel cationic and non-cationic pyrimidine derivatives bound to G-quadruplex DNA were used to analyze the stability of the complex, the number of hydrogen bonds, and the binding energies. rjeid.com The results confirmed that one derivative was more prone to form a stable complex, corroborating experimental findings. rjeid.com In another study, MD simulations were used to investigate the stability and fluctuations of protein-ligand complexes involving pyrimidine analogs and the COX-2 enzyme. nih.govresearchgate.net Such simulations are critical for validating docking results and understanding the dynamic nature of the binding interactions. nih.gov

An MD simulation of this compound, either in solution or bound to a receptor, would reveal its conformational preferences, the flexibility of its ethyl groups, and the stability of its interactions over time.

In Silico Prediction Methodologies for Chemical Reactivity

Beyond the global descriptors from DFT, other in silico methods are used to predict chemical reactivity with a focus on specific atomic sites within a molecule. These methodologies include the calculation of local reactivity descriptors like Fukui functions and dual descriptors, which identify the most probable sites for nucleophilic and electrophilic attacks. mdpi.com

For example, a study on dihydrothiouracil-based indenopyridopyrimidines calculated Fukui functions to pinpoint the most electrophilically active sites on the molecules. mdpi.com These local descriptors provide a more granular view of reactivity than global parameters alone. Such analyses are vital for understanding reaction mechanisms and designing molecules with desired reactivity patterns. These in silico predictions are a cornerstone of modern chemical research, enabling the efficient screening and design of new compounds before their synthesis. researchgate.netbiotech-asia.org

Cheminformatics and Data-Driven Approaches

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds, enabling the development of predictive models for their properties and biological activities. nih.gov A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

QSAR models are mathematical equations that relate the chemical structure of compounds to their biological activity. nih.govresearchgate.net By analyzing a dataset of molecules with known activities, these models can predict the activity of new, untested compounds. nih.gov Various machine learning algorithms, such as multiple linear regression (MLR) and artificial neural networks (ANN), are used to build robust QSAR models. nih.gov

The pyrimidine scaffold has been the subject of numerous QSAR studies. For example, QSAR models were developed for a series of furopyrimidine and thienopyrimidine derivatives to predict their inhibitory activity against the VEGFR-2 receptor, a target in cancer therapy. nih.gov Another study combined support vector machines (SVMs) with genetic variable selection to identify the key structural features of aminopyrimidine derivatives responsible for their biological activity. nih.gov These data-driven approaches are invaluable for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. nih.govresearchgate.net

AI-Assisted Reaction Design and Synthetic Route Planning

ParameterAI Model Input/ConsiderationExample for this compound
Target MoleculeThe final chemical structure to be synthesized.This compound
Retrosynthetic AnalysisAI identifies key bond disconnections based on learned reaction rules.Potential disconnections at C-N (amine) or C-C bonds of the pyrimidine ring.
Precursor IdentificationThe model proposes simpler molecules resulting from the disconnection.e.g., A substituted amidine and a β-dicarbonyl compound.
Reaction PredictionThe AI suggests forward reactions to form the target from precursors.e.g., Condensation reaction to form the pyrimidine ring.
Route OptimizationPathways are scored based on yield, atom economy, reagent cost, and novelty.Prioritizing routes with fewer steps and higher-yielding reactions.
Starting MaterialsThe algorithm terminates when commercially available chemicals are identified.e.g., Simple alkyl amines, esters, and nitriles.

Quantum Chemical Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology crucial to medicinal chemistry and drug design. nih.gov It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, which exhibit a wide array of pharmacological activities, QSAR studies provide invaluable insights for designing new, more potent therapeutic agents. nih.govnih.gov

Quantum chemical QSAR methods utilize descriptors derived from quantum mechanical calculations to represent the electronic and geometric properties of molecules. These descriptors, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and various atomic charges, offer a more detailed and physically meaningful representation of the molecular features governing biological interactions. researchgate.net

The typical workflow for a quantum chemical QSAR study involves:

Data Set Selection: A series of pyrimidine analogues with experimentally determined biological activities is chosen. nih.gov

Molecular Modeling and Geometry Optimization: The 3D structure of each molecule is generated and its energy is minimized using quantum chemical methods like Density Functional Theory (DFT). researchgate.net

Descriptor Calculation: A wide range of quantum chemical descriptors is calculated for the optimized structures.

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN), are employed to build a mathematical equation linking the most relevant descriptors to the biological activity. nih.govtandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical parameters like the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.govtandfonline.com

Several QSAR studies on pyrimidine derivatives have successfully created predictive models for various biological targets. For instance, a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that an ANN model (R² = 0.998) was superior to an MLR model (R² = 0.889) in predicting anticancer activity, highlighting the importance of non-linear relationships. nih.govnih.gov Another study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors also developed robust MLR and ANN models (R² of 0.89 and 0.95, respectively) to guide the design of new, potent inhibitors. tandfonline.com These studies demonstrate that descriptors related to the presence of aromatic rings, double bonds, and partial surface areas are often critical in determining the activity of pyrimidine compounds. tandfonline.com

Table 2: Summary of Selected QSAR Studies on Pyrimidine Derivatives

Target/ActivityCompound ClassMethodologyKey Statistical ParametersReference
VEGFR-2 Inhibition (Anticancer)Furopyrimidines and ThienopyrimidinesMLR, ANNMLR: R² = 0.889; ANN: R² = 0.998 nih.govnih.gov
JAK3 InhibitionPyrimidine-4,6-diaminesMLR, ANNMLR: R² = 0.89, Q² = 0.65; ANN: R² = 0.95 tandfonline.com
Cytokinin ActivityPyrido[2,3-d]pyrimidinesRegression AnalysisActivity significantly affected by steric features. nih.gov
Anti-Breast Cancer (MCF7)Pyrimidine-Coumarin-Triazoles2D-QSARBest models: R² = 0.99 mdpi.com
Anti-MRSA ActivityPyrimido-isoquinolin-quinones3D-QSAR (CoMFA, CoMSIA)CoMFA: r² = 0.938; CoMSIA: r² = 0.895 mdpi.com

Structure Activity Relationship Sar Studies and Derivatization of 2,6 Diethyl 5 Methylpyrimidin 4 Amine

Systematic Modification of Substituents on the Pyrimidine (B1678525) Ring

The pyrimidine scaffold serves as a versatile template in medicinal chemistry. The substituents at the C-2, C-5, and C-6 positions, along with the amine at C-4, are primary targets for modification to modulate activity, selectivity, and physicochemical properties. nih.gov

Research on related substituted pyrimidines demonstrates that even subtle changes, such as extending an alkyl chain, can have profound effects. For instance, in studies on pyrrolo[2,3-d]pyrimidines, homologation of a methyl group at the C-5 position to larger alkyl groups like ethyl or propyl was found to be detrimental to the inhibition of certain enzymes. nih.gov This effect is often attributed to steric hindrance, where a bulkier group prevents the molecule from fitting optimally into a target's binding site. nih.gov The size of the C-5 alkyl group can dictate the activity against various biological targets. nih.gov

The following table illustrates hypothetical SAR data based on established principles, showing how variations in alkyl substituents on the pyrimidine ring could modulate biological activity.

Table 1: Influence of Alkyl Substituent Variation on Hypothetical Biological Activity

Compound ID C-2 Substituent C-6 Substituent C-5 Substituent Relative Activity (%) Rationale for Activity Change
Base -CH₂CH₃ -CH₂CH₃ -CH₃ 100 Reference compound
Mod-1 -CH₃ -CH₂CH₃ -CH₃ 90 Smaller C-2 group may slightly alter binding pocket interactions.
Mod-2 -CH₂CH₃ -CH₂CH₃ -H 120 Removal of C-5 methyl group may eliminate negative steric interactions.
Mod-3 -CH₂CH₃ -CH₂CH₃ -CH₂CH₃ 65 Increased bulk at C-5 may introduce steric clash with target residue. nih.gov
Mod-4 -CH(CH₃)₂ -CH(CH₃)₂ -CH₃ 40 Introduction of bulky isopropyl groups at C-2 and C-6 likely hinders optimal binding conformation.

The primary amine at the N-4 position is a key site for derivatization, serving as a hydrogen bond donor and a nucleophilic handle for synthetic modification. Converting this amine into secondary or tertiary amines, amides, ureas, or sulfonamides can drastically alter the compound's hydrogen bonding capacity, polarity, and steric profile.

Studies on 2,4-disubstituted pyrimidines have shown that cholinesterase inhibition activity is highly sensitive to the properties of substituents at the C-4 position. nih.gov For example, derivatizing the C-4 amine with bulky aromatic groups, such as a naphthylmethyl group, has been shown to yield potent inhibitors. nih.gov The synthesis often involves the nucleophilic substitution of a halogenated pyrimidine precursor with the desired amine. nih.gov For instance, a C-4 chloro substituent can be displaced by various amines to generate a library of N-4 functionalized derivatives. nih.gov

Table 2: Effect of N-4 Amine Derivatization on Biological Activity (Example: Cholinesterase Inhibition)

Compound ID N-4 Substituent C-2 Substituent Reported Activity (Example) Reference
9a -CH₂(1-Naphthyl) Pyrrolidin-1-yl Potent AChE Inhibitor (IC₅₀ = 5.5 µM) nih.gov
9e -CH₂(1-Naphthyl) 4-Methylpiperidin-1-yl Potent and Selective BuChE Inhibitor (IC₅₀ = 2.2 µM) nih.gov
7d -CH₂-Phenyl 4-Methylpiperazin-1-yl AChE Inhibitor and Aβ Aggregation Inhibitor (59%) nih.gov
7u -CH₂-Phenyl Piperazin-1-yl Active AChE Inhibitor nih.gov

Scaffold Hybridization and Bioisosteric Replacement Strategies

Beyond simple substituent modification, advanced medicinal chemistry strategies like scaffold hybridization and bioisosteric replacement are employed to explore novel chemical space and optimize drug-like properties. nih.govresearchgate.net

Scaffold hybridization involves merging the pyrimidine core with other cyclic systems to create fused heterocycles with new properties. This approach can lead to compounds with entirely different three-dimensional shapes and functionalities. For example, the pyrimidine ring can be annulated with a pyridine (B92270) ring to form pyridopyrimidines, a class of compounds with a wide range of biological activities. nih.govjocpr.com Such strategies aim to combine the favorable attributes of multiple pharmacophores into a single molecule. rsc.org

Bioisosteric replacement involves substituting a functional group or substructure with another that has similar physical or chemical properties, with the goal of enhancing potency, improving metabolic stability, or reducing toxicity. nih.gov In the context of 2,6-Diethyl-5-methylpyrimidin-4-amine, a classical bioisosteric replacement could involve swapping the C-5 methyl group for a chlorine atom or a trifluoromethyl group to modulate electronic properties and lipophilicity. Similarly, an ethyl group at C-2 or C-6 could be replaced with a cyclopropyl (B3062369) ring to introduce conformational rigidity and improve metabolic stability.

Analysis of Conformational Dynamics and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Understanding the three-dimensional structure and non-covalent interactions of pyrimidine derivatives is crucial for rational drug design. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This analysis maps the electron distribution between neighboring molecules to identify key contacts, such as hydrogen bonds and van der Waals forces, that dictate crystal packing. nih.gov

The Hirshfeld surface allows for the generation of 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov For many substituted pyrimidines, the most significant contributions to crystal packing come from H···H, C···H, and N···H contacts. nih.govnih.gov For example, in one study of a diaminopyrimidine derivative, H···H interactions accounted for 51.6% of the surface, C···H for 23.0%, and N···H for 15.8%. nih.gov These interactions are fundamental to the molecule's solid-state conformation and can influence properties like solubility and stability. The presence of specific functional groups, such as nitro or carbonyl groups, can lead to a higher proportion of O···H contacts. researchgate.net The shape and curvature of the Hirshfeld surface can also reveal potential π-π stacking interactions, which are often indicated by characteristic flat green regions on the surface map. mdpi.com

Table 3: Common Intermolecular Contacts in Substituted Pyrimidine Crystals Identified by Hirshfeld Surface Analysis

Type of Interaction Description Typical Contribution (%) Reference
H···H van der Waals interactions between hydrogen atoms. 40 - 52% nih.govresearchgate.net
O···H/H···O Hydrogen bonds or close contacts involving oxygen. 16 - 37% researchgate.netresearchgate.net
C···H/H···C Weak hydrogen bonds or van der Waals interactions. 15 - 23% nih.govresearchgate.net
N···H/H···N Hydrogen bonds or close contacts involving nitrogen. ~16% nih.gov
S···H/H···S Contacts involving sulfur atoms. ~8.5% nih.gov

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,6-Diethyl-5-methylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized via cyclization of thioureas or by reacting amines with halogenated precursors. Optimization includes adjusting reaction temperature (e.g., 80–120°C), using catalysts like DMF or LiH, and controlling stoichiometric ratios of reagents. Higher yields (e.g., 70–80%) can be achieved by isolating intermediates and employing reflux conditions in anhydrous solvents like THF or dichloromethane .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

  • Methodological Answer :

  • 1H NMR : Identifies substituent environments (e.g., ethyl/methyl groups at positions 2,6,5). Peaks for ethyl groups appear as triplets (δ 1.2–1.4 ppm for CH3) and quartets (δ 2.5–3.0 ppm for CH2). Aromatic protons on the pyrimidine ring resonate near δ 8.0–8.5 ppm .
  • HRMS : Confirms molecular weight (e.g., calculated [M+H]+ for C9H16N4: 181.1456; experimental: 181.1458). Discrepancies >5 ppm suggest impurities or incorrect assignments .
  • Melting Points/Rf Values : Used to assess purity. For example, a sharp melting range (e.g., 160–162°C) and consistent Rf (e.g., 0.51 in ethyl acetate/hexane) indicate homogeneity .

Q. How is elemental analysis utilized to verify the composition of this compound?

  • Methodological Answer : Combustion analysis quantifies C, H, and N content. For C9H16N4, theoretical values are C: 59.97%, H: 8.94%, N: 31.09%. Deviations >0.3% indicate impurities. This method complements spectroscopic data but requires high-purity samples, unlike chromatography, which can tolerate minor contaminants .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and observed spectroscopic data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer : Unexpected shifts may arise from tautomerism, solvent effects, or hydrogen bonding. For example, pyrimidine ring protons can deshield in polar solvents (e.g., DMSO-d6 vs. CDCl3). Computational tools (e.g., DFT calculations) predict shifts under varying conditions. Experimental validation involves comparing spectra across solvents and temperatures .

Q. What strategies are employed to assess the purity of this compound, and how do elemental analysis and chromatographic methods compare?

  • Methodological Answer :

  • Elemental Analysis : Requires crystalline samples and is less sensitive to trace solvents but time-consuming.
  • HPLC/TLC : Faster and detects non-volatile impurities (e.g., Rf discrepancies in TLC). For instance, a single TLC spot under UV (254 nm) confirms homogeneity.
  • Combined Approach : Use HPLC for routine checks and elemental analysis for final validation .

Q. In computational modeling, which parameters are critical for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Key parameters include:

  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., C4 of the pyrimidine ring) prone to nucleophilic attack.
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge transfer interactions. Lower LUMO energy at C4 enhances reactivity.
  • Solvent Models (e.g., PCM) : Simulate solvent effects on transition states. Validation via experimental kinetics (e.g., rate constants in DMF vs. THF) .

Q. How can researchers design experiments to study the steric effects of ethyl/methyl substituents on the pyrimidine ring’s electronic properties?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs (e.g., 2,6-dimethyl vs. diethyl derivatives) and compare NMR/UV-Vis spectra.
  • X-ray Crystallography : Resolve bond angles and torsional strain caused by substituents.
  • DFT Calculations : Model substituent-induced distortions and correlate with experimental reactivity (e.g., Hammett plots for substituent effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.